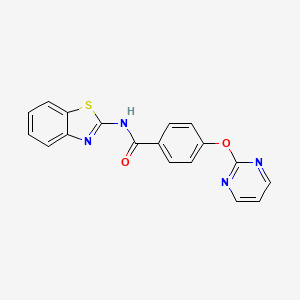

N-1,3-benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl benzamides, including compounds similar to N-1,3-Benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide, involves the condensation reactions of benzothiazole derivatives with various reagents. For instance, the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions has been used to synthesize N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, a closely related compound (Obasi et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring, which often participates in forming metal chelates with various metals like CuII, NiII, PdII, and ZnII (Angulo-Cornejo et al., 2000). The structure of these compounds is confirmed using techniques like XPS, NMR, and FAB mass spectroscopy, with some structures being elucidated through single-crystal X-ray diffraction.

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including cyclocondensation with α-oxoketenes, leading to the synthesis of pyrimidinone derivatives, which are notable for their yields and the potential for further functionalization (Zahedifar & Sheibani, 2016). These reactions are facilitated by different catalysts and conditions, underscoring the chemical versatility of benzothiazole compounds.

Physical Properties Analysis

The physical properties of this compound and related compounds include their crystalline nature, elucidated through single-crystal X-ray diffraction techniques. These studies reveal the presence of discrete dimers and a three-dimensional network formed by hydrogen bonding and π-π stacking interactions, indicative of the compound's solid-state behavior (Ćaleta et al., 2008).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are highlighted by their ability to form metal chelates, as well as their reactivity towards various chemical reagents. These compounds exhibit a range of biological activities, including antibacterial and antifungal properties, as demonstrated by their efficacy against various microbial strains in vitro (Obasi et al., 2017). Additionally, the fluorescent properties of some benzothiazole derivatives suggest their potential application in material science and bioimaging (Padalkar et al., 2011).

科学的研究の応用

Inhibitory Applications

One significant application of N-1,3-benzothiazol-2-yl derivatives is in the development of inhibitors targeting specific biological pathways. For instance, compounds structurally related to N-1,3-benzothiazol-2-yl have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapeutics (Borzilleri et al., 2006).

Photo-Physical Characteristics

The photo-physical properties of benzothiazole derivatives have been extensively studied, with research showing that compounds with the benzothiazol-2-yl moiety exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics. This property is crucial for the development of fluorescent probes and materials, suggesting applications in bioimaging and molecular diagnostics (Padalkar et al., 2011).

Synthetic Chemistry and Derivatives

N-1,3-benzothiazol-2-yl derivatives serve as versatile building blocks in synthetic chemistry for creating a wide array of heterocyclic compounds. These derivatives have been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, showcasing the utility of benzothiazole-based compounds in the development of novel chemical entities with potential biological activities (Darweesh et al., 2016).

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S/c23-16(22-18-21-14-4-1-2-5-15(14)25-18)12-6-8-13(9-7-12)24-17-19-10-3-11-20-17/h1-11H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHCXRWBKMRQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)

![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)